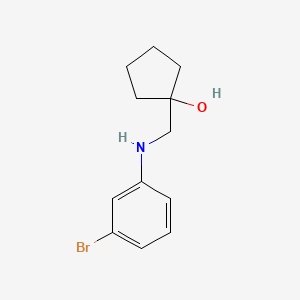

1-(((3-Bromophenyl)amino)methyl)cyclopentan-1-ol

Description

1-(((3-Bromophenyl)amino)methyl)cyclopentan-1-ol is a cyclopentanol derivative featuring a 3-bromophenylamine moiety linked via a methylene bridge to the cyclopentanol ring. This compound combines a rigid cyclopentanol structure with a brominated aromatic group, which may confer unique physicochemical and biological properties. The bromine atom enhances molecular weight (C₁₂H₁₆BrNO; theoretical MW: 284.17 g/mol) and may influence electronic properties, solubility, and biological interactions.

Properties

Molecular Formula |

C12H16BrNO |

|---|---|

Molecular Weight |

270.17 g/mol |

IUPAC Name |

1-[(3-bromoanilino)methyl]cyclopentan-1-ol |

InChI |

InChI=1S/C12H16BrNO/c13-10-4-3-5-11(8-10)14-9-12(15)6-1-2-7-12/h3-5,8,14-15H,1-2,6-7,9H2 |

InChI Key |

ANMYBKPPTRKWHI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(CNC2=CC(=CC=C2)Br)O |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Cyclopentanone Derivatives

One of the most straightforward approaches to prepare 1-(((3-bromophenyl)amino)methyl)cyclopentan-1-ol is via reductive amination of cyclopentanone with 3-bromoaniline or its derivatives.

Cyclopentanone + 3-bromoaniline → imine intermediate → reduction → 1-(((3-bromophenyl)amino)methyl)cyclopentan-1-ol

- The ketone (cyclopentanone) reacts with the amine (3-bromoaniline) to form an imine or iminium ion intermediate.

- Subsequent reduction (using NaBH4, NaBH3CN, or catalytic hydrogenation) yields the amino alcohol.

A related compound, ((1R,3S)-1-amino-3-(4-bromophenyl)cyclopentan-1-ol), was prepared by reduction of methyl (1R,3S)-amino-3-(4-bromophenyl)cyclopentanecarboxylate with sodium borohydride, affording the amino alcohol in 91% yield as a white solid.

This approach can be adapted by using 3-bromoaniline and cyclopentanone under reductive amination conditions.

Addition of Amines to Cyclopentanol Derivatives via Mannich-Type Reactions

Another approach involves Mannich-type reactions where formaldehyde or equivalents mediate the introduction of an aminomethyl group onto cyclopentan-1-ol.

The reaction involves condensation of cyclopentan-1-ol, formaldehyde, and 3-bromoaniline to generate the aminomethylated product.

This method allows direct formation of the 1-(((3-bromophenyl)amino)methyl)cyclopentan-1-ol.

Intramolecular Cyclization and Friedel–Crafts Alkylation

In some cases, the preparation of amino-substituted cyclopentanols involves intramolecular cyclization reactions starting from amino acid derivatives or carbamates.

For example, methyl (1R,3S)-amino-3-(4-bromophenyl)cyclopentanecarboxylate hydrochloride was reduced to the amino alcohol, which was then converted to carbamates and further functionalized via palladium-catalyzed coupling and Friedel–Crafts alkylation to form spirocyclic or bicyclic analogs.

While more complex, these routes can be adapted for the target compound by tailoring the substitution pattern.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reductive amination | Cyclopentanone + 3-bromoaniline + NaBH4 or NaBH3CN | Room temp to reflux, solvent: MeOH, EtOH or THF | ~70-90% | Simple, high yield, widely used for amino alcohols |

| Mannich-type reaction | Cyclopentan-1-ol + 3-bromoaniline + formaldehyde | Acidic or neutral conditions, mild heating | Moderate | Direct aminomethylation, may require purification |

| Sulfinyl imine + organozinc | N-tert-butanesulfinyl imine + Et2Zn + cyclopentanol derivatives | THF, 60 °C, 15 h | 40-65% | Stereoselective, requires chiral auxiliaries |

| Reduction of ester derivatives | Methyl amino-bromophenylcyclopentanecarboxylate + NaBH4 | 0 °C to RT, MeOH solvent | >90% | High yield, requires precursor synthesis |

Research Findings and Notes

The reductive amination method is the most straightforward and scalable for preparing 1-(((3-bromophenyl)amino)methyl)cyclopentan-1-ol, providing good yields and operational simplicity.

Use of chiral sulfinyl imines allows access to stereochemically defined amino alcohols, which may be important for biological activity studies.

The presence of the bromine substituent on the phenyl ring offers a handle for further functionalization via cross-coupling reactions if desired.

Reaction conditions such as solvent, temperature, and choice of reducing agent significantly affect yield and stereochemical outcome.

Purification typically involves column chromatography on silica gel using hexane/ethyl acetate mixtures.

Chemical Reactions Analysis

1-(((3-Bromophenyl)amino)methyl)cyclopentan-1-ol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(((3-Bromophenyl)amino)methyl)cyclopentan-1-ol has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Research is ongoing to explore its potential use in drug development, particularly for its possible anti-inflammatory and analgesic properties.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially relevant compounds .

Mechanism of Action

The mechanism of action of 1-(((3-Bromophenyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and pain .

Comparison with Similar Compounds

1-(3-Bromophenyl)cyclopentan-1-ol

2-(3-Bromophenoxy)cyclopentan-1-ol

1-[(Benzylamino)methyl]cyclopentan-1-ol

- Structure : Substitutes the 3-bromophenyl group with a benzylamine moiety.

- Key Properties : CAS 1310294-44-0, MW 205.3 g/mol. The benzyl group enhances aromatic π-π interactions but lacks bromine’s electronegative effects .

Functional Group Analysis

Key Observations :

- Bromine increases molecular weight and introduces steric/electronic effects.

- Trifluoroethyl derivatives (e.g., ) introduce strong electron-withdrawing effects, altering reactivity.

Analogous Syntheses

- 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide : Prepared via carboxamide coupling (77% yield) using diethylamine and a cyclopropene-carboxylic acid precursor .

- (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid Derivatives: Multi-step synthesis involving hydrolysis, deprotection, and chromatography (yields 81–98%) .

Solubility and Stability

- Aminomethyl Group: Increases polarity, balancing hydrophobicity for optimal bioavailability.

Biological Activity

1-(((3-Bromophenyl)amino)methyl)cyclopentan-1-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables.

The biological activity of 1-(((3-Bromophenyl)amino)methyl)cyclopentan-1-ol is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The hydroxyl group can participate in hydrogen bonding with enzyme active sites, potentially inhibiting enzymatic activity.

- Receptor Binding: The aromatic brominated phenyl group may enhance binding affinity to specific receptors, influencing signaling pathways.

Biological Activity

Research indicates that compounds structurally similar to 1-(((3-Bromophenyl)amino)methyl)cyclopentan-1-ol exhibit a range of biological activities:

| Activity | Description |

|---|---|

| Antidepressant Effects | Compounds with similar structures have shown potential in treating depression. |

| Anti-inflammatory Properties | May inhibit pro-inflammatory cytokines, reducing inflammation in tissues. |

| Antimicrobial Activity | Some derivatives demonstrate efficacy against bacterial strains. |

Study 1: Antidepressant Activity

A study investigated the antidepressant effects of phenylaminopropanol derivatives, including related compounds to 1-(((3-Bromophenyl)amino)methyl)cyclopentan-1-ol). Results indicated significant reductions in depressive-like behaviors in animal models, suggesting monoamine reuptake inhibition as a mechanism .

Study 2: Anti-inflammatory Effects

Research on similar cyclopentanamine derivatives revealed their ability to modulate inflammatory responses. Compounds demonstrated the capacity to downregulate the secretion of pro-inflammatory cytokines in vitro .

Study 3: Antimicrobial Efficacy

A comparative study assessed the antimicrobial properties of various brominated compounds. Results showed that 1-(((3-Bromophenyl)amino)methyl)cyclopentan-1-ol exhibited notable activity against Gram-positive bacteria, indicating potential therapeutic applications .

Q & A

Q. What are the optimized synthetic routes for 1-(((3-Bromophenyl)amino)methyl)cyclopentan-1-ol?

- Methodological Answer: The synthesis typically involves reductive amination between 3-bromoaniline and cyclopentanone derivatives. A common approach includes reacting cyclopentanone with a brominated phenylamine under hydrogenation conditions using catalysts like palladium on carbon (Pd/C) . Alternatively, nucleophilic substitution reactions can be employed, where a bromine atom in the phenyl ring is replaced by an aminomethyl group under basic conditions (e.g., KOH in THF) . Purification via column chromatography (silica gel, hexanes/EtOAc) ensures high yields (>80%) .

Q. Which spectroscopic techniques are critical for characterizing 1-(((3-Bromophenyl)amino)methyl)cyclopentan-1-ol?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the connectivity of the cyclopentanol ring and the 3-bromophenylamino group. Infrared (IR) spectroscopy identifies hydroxyl (O-H stretch ~3200 cm⁻¹) and amine (N-H stretch ~3350 cm⁻¹) functional groups. High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (C₁₂H₁₅BrNO), while X-ray crystallography resolves stereochemical details .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of 1-(((3-Bromophenyl)amino)methyl)cyclopentan-1-ol?

- Methodological Answer: Stereochemical variations (e.g., enantiomers or diastereomers) significantly impact binding affinity to biological targets. Chiral chromatography (e.g., HPLC with a Chiralpak column) separates enantiomers for individual bioactivity testing . Studies on analogous compounds, such as (1R,2R)-2-((2-Methoxybenzyl)amino)cyclopentan-1-ol, reveal that the spatial orientation of the aminomethyl group modulates interactions with enzymes like cytochrome P450 .

Q. What computational methods are used to predict structure-activity relationships (SAR) for this compound?

- Methodological Answer: Density Functional Theory (DFT) calculations optimize the compound’s geometry and electronic properties, while molecular docking (e.g., AutoDock Vina) predicts binding modes with target proteins like kinases or GPCRs . Comparative SAR studies with derivatives (e.g., 1-(4-Bromophenyl)-2-methylpropan-1-ol) highlight the importance of the bromine atom’s position in modulating hydrophobicity and binding kinetics .

Q. How can researchers investigate the compound’s mechanism of covalent bonding with proteins?

- Methodological Answer: Mass spectrometry-based proteomics identifies covalent adducts formed between the compound and cysteine residues in proteins. Fluorescence polarization assays quantify binding kinetics, while X-ray crystallography or cryo-EM resolves atomic-level interactions . For example, bromine’s electrophilic properties may facilitate nucleophilic aromatic substitution with thiol groups in enzymes .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer: Discrepancies often arise from assay conditions (e.g., pH, temperature) or impurity profiles. Orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) validate results . Purity checks via HPLC (>95%) and batch-to-batch reproducibility studies are critical. For instance, conflicting enzyme inhibition data may be resolved by controlling trace solvent residues (e.g., DMSO) .

Q. What advanced methodologies assess the compound’s pharmacokinetic properties?

- Methodological Answer: In vitro microsomal stability assays (human liver microsomes) predict metabolic pathways, while LC-MS/MS quantifies plasma exposure in rodent models. Permeability assays (Caco-2 cells) evaluate intestinal absorption. For analogs like 1-(2-Chlorophenyl)butan-1-ol, logP values (~2.5) correlate with blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.